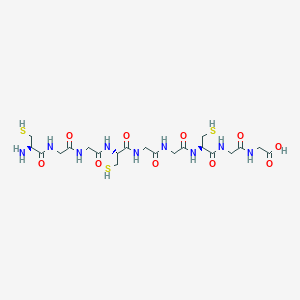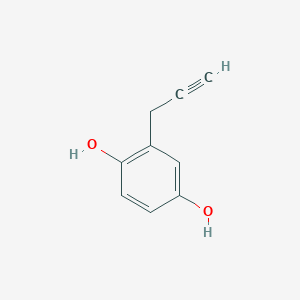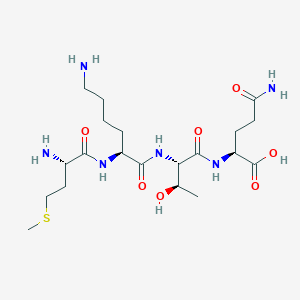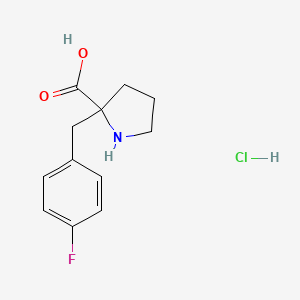
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is a complex peptide composed of multiple amino acids, specifically cysteine and glycine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure, which includes multiple cysteine residues, allows it to participate in various biochemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Reduced peptides: Formed through reduction.
Substituted peptides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine has several applications in scientific research:
Biochemistry: Used to study protein folding and stability due to its ability to form disulfide bonds.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industrial: Used in the production of specialized biomaterials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways related to redox balance and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystine: A dimer of cysteine, involved in similar redox reactions.
γ-L-Glutamyl-L-cysteine: A precursor to glutathione, involved in antioxidant defense.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is unique due to its repetitive structure, which allows for multiple disulfide bond formations, enhancing its stability and functionality in various applications.
Propriétés
Numéro CAS |
918412-67-6 |
|---|---|
Formule moléculaire |
C21H35N9O10S3 |
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H35N9O10S3/c22-10(7-41)19(38)26-1-13(31)23-4-16(34)29-11(8-42)20(39)27-2-14(32)24-5-17(35)30-12(9-43)21(40)28-3-15(33)25-6-18(36)37/h10-12,41-43H,1-9,22H2,(H,23,31)(H,24,32)(H,25,33)(H,26,38)(H,27,39)(H,28,40)(H,29,34)(H,30,35)(H,36,37)/t10-,11-,12-/m0/s1 |
Clé InChI |
SAQTYCXOUWKCPW-SRVKXCTJSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)O)N)S |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)



![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)

![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)

![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
